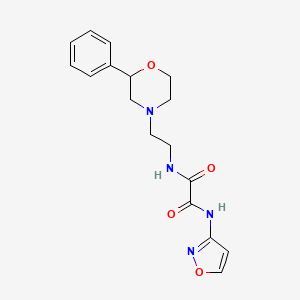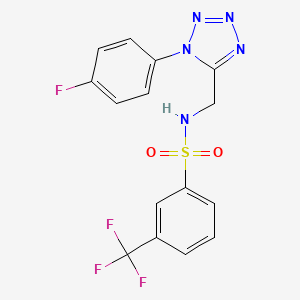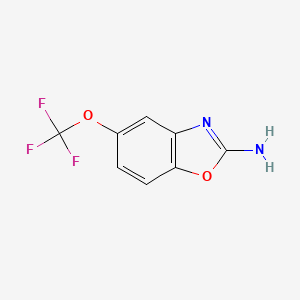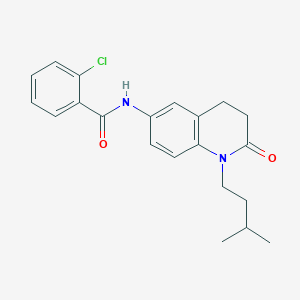![molecular formula C10H12ClNO5S B2384061 methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate CAS No. 338405-92-8](/img/structure/B2384061.png)
methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate is a chemical compound with the molecular formula C11H14ClNO5S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in organic synthesis and has unique properties that make it valuable for specific reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate typically involves the reaction of 3-chloro-4-hydroxybenzoic acid with dimethylaminosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to produce the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide. The reactions are usually conducted at reflux temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, and the reactions are carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products
Substitution Reactions: Products include substituted benzenecarboxylates with various functional groups replacing the chlorine atom.
Hydrolysis: The major product is 3-chloro-4-{[(dimethylamino)sulfonyl]oxy}benzoic acid.
Reduction: The major product is the corresponding alcohol, 3-chloro-4-{[(dimethylamino)sulfonyl]oxy}benzyl alcohol.
科学研究应用
methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate can be compared with similar compounds such as:
Methyl 3-chloro-4-hydroxybenzoate: This compound lacks the dimethylaminosulfonyl group, making it less reactive in certain substitution reactions.
Methyl 3-chloro-4-{[(methylamino)sulfonyl]oxy}benzenecarboxylate: The presence of a methylamino group instead of a dimethylamino group alters the compound’s reactivity and interaction with biological targets.
Methyl 3-chloro-4-{[(ethylamino)sulfonyl]oxy}benzenecarboxylate: The ethylamino group provides different steric and electronic properties, affecting the compound’s behavior in chemical reactions and biological systems.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity, making it valuable for various applications in research and industry.
属性
IUPAC Name |
methyl 3-chloro-4-(dimethylsulfamoyloxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-12(2)18(14,15)17-9-5-4-7(6-8(9)11)10(13)16-3/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBUDZDPLXPGEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)
![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2383982.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)
![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2383996.png)

![4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2384000.png)
